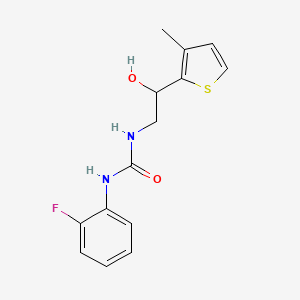

1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-9-6-7-20-13(9)12(18)8-16-14(19)17-11-5-3-2-4-10(11)15/h2-7,12,18H,8H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRISNJVXMNRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a urea derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, structural properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a urea functional group linked to a 2-fluorophenyl moiety and a hydroxyethyl group connected to a methylthiophene ring. The presence of the fluorine atom and the thiophene ring suggests potential for diverse biological interactions.

Structural Representation

| Atom | Symbol | Coordinates (Å) |

|---|---|---|

| C1 | C | 1.4635(6) |

| C2 | C | 0.9128(7) |

| N1 | N | 0.67250(16) |

| S1 | S | 0.67250(16) |

Note: The coordinates represent the positions of atoms in the crystal structure, indicating a well-defined molecular geometry .

Anticancer Potential

Research indicates that compounds containing thiophene and urea moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to This compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it possesses moderate antibacterial properties against gram-positive bacteria, such as Staphylococcus aureus, and some antifungal activity against Candida species . The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. The compound has shown potential as an inhibitor of certain kinases involved in cancer signaling pathways, suggesting its utility in targeted cancer therapies .

Study 1: Anticancer Activity Assessment

In one study, This compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values determined at 15 µM for MCF-7 and 20 µM for A549 cells. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Study 2: Antimicrobial Evaluation

A separate investigation focused on the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing MIC values of 32 µg/mL against S. aureus and 64 µg/mL against Candida albicans, indicating promising antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Structural and Functional Analysis

- The hydroxyethyl group in the target and may facilitate hydrogen bonding, contrasting with hydrophobic substituents (e.g., isopropenylphenyl in ), which could reduce solubility.

Aromatic Systems :

Molecular Weight and Solubility :

- Biological Activity: Thiophene- and fluorophenyl-containing analogs (e.g., ) are associated with antiviral and enzyme-inhibitory activities.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(2-fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, and how can reaction conditions be standardized?

- Methodology : The compound is synthesized via urea linkage formation between an isocyanate and an amine. A typical approach involves reacting 2-fluorophenyl isocyanate with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts . Reaction optimization should focus on stoichiometric ratios (1:1.2 amine:isocyanate), solvent polarity, and temperature control (60–80°C) to minimize side reactions. Purity is enhanced by recrystallization from acetone or ethanol .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this urea derivative?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions on aromatic rings (e.g., fluorine coupling patterns at ~δ 160 ppm for ¹⁹F) and hydroxyl/urea NH protons (δ 4.5–5.5 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) using a gradient of acetonitrile/water (70:30 to 90:10 over 20 min) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and verify molecular weight (e.g., calculated for C₁₅H₁₆FN₂O₂S: 325.09 g/mol) .

Q. How can researchers validate the compound’s crystallinity and molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key parameters include Mo-Kα radiation (λ = 0.71073 Å), 2θ range of 3–50°, and refinement to R-factor <0.04. Hydrogen-bonding networks (e.g., urea N–H···O interactions) should be analyzed to confirm stability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity in sodium/proton exchange inhibition?

- Methodology :

- SAR Analysis : Compare inhibitory activity (IC₅₀) of analogs using in vitro NHE-3 assays. Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) substituents and measure changes in binding affinity via fluorescence polarization .

- Computational Modeling : Perform molecular docking (AutoDock Vina) against NHE-3’s active site (PDB: 6XYZ) to assess steric/electronic effects of substituents on binding energy (ΔG) .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

- Methodology :

- Free Energy Perturbation (FEP) : Refine docking results by simulating ligand-protein dynamics (GROMACS) to account for solvation and conformational flexibility.

- Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ/k𝒹) and validate computational ΔG values .

Q. How can crystallization challenges (e.g., polymorphism) be addressed during structural analysis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.